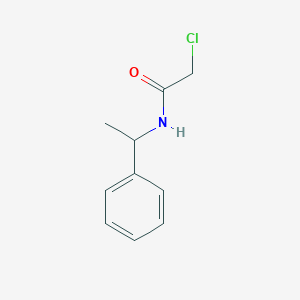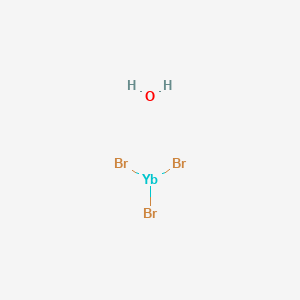
Ytterbium(III) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III) bromide hydrate is an inorganic compound with the chemical formula YbBr₃·xH₂O. It is a highly water-soluble crystalline ytterbium source, compatible with bromides and lower (acidic) pH environments . This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields.
Mechanism of Action
Target of Action
Ytterbium(III) bromide hydrate is an inorganic compound
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. It can participate in various chemical reactions due to the presence of ytterbium(III) ions and bromide ions . The exact nature of these interactions would depend on the specific chemical environment and the other reactants present.
Action Environment
The action, efficacy, and stability of this compound are highly dependent on the environmental conditions. Factors such as pH, temperature, and the presence of other ions can significantly influence its behavior . For example, it is known to be hygroscopic and can react with combustible/organic material .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium(III) bromide hydrate can be synthesized by dissolving ytterbium oxide (Yb₂O₃) in 40% hydrobromic acid (HBr), resulting in the formation of YbBr₃·6H₂O crystals . The reaction is as follows: [ \text{Yb}_2\text{O}_3 + 6 \text{HBr} \rightarrow 2 \text{YbBr}_3 + 3 \text{H}_2\text{O} ]
To obtain anhydrous ytterbium(III) bromide, the hydrate can be mixed with ammonium bromide and heated in a vacuum .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ytterbium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium compounds can exist in +2 and +3 oxidation states. The +3 state is more stable, but the +2 state can be achieved under specific conditions.
Substitution Reactions: Ytterbium(III) bromide can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can convert ytterbium(II) compounds to ytterbium(III) compounds.
Reduction: Reducing agents like hydrogen or zinc dust can reduce ytterbium(III) compounds to ytterbium(II) compounds.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) bromide (YbBr₂)
Substitution: Various ytterbium-ligand complexes
Scientific Research Applications
Ytterbium(III) bromide hydrate has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Lewis acid-catalyzed reactions.
Biology: Employed in the study of biological systems due to its unique spectroscopic properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-performance materials and as a dopant in fiber optics and lasers
Comparison with Similar Compounds
- Ytterbium(III) chloride (YbCl₃)
- Ytterbium(III) fluoride (YbF₃)
- Ytterbium(III) nitrate (Yb(NO₃)₃)
Comparison:
- Ytterbium(III) chloride: Similar in reactivity and applications but differs in solubility and specific uses in organic synthesis.
- Ytterbium(III) fluoride: Used in dental applications and as an X-ray contrast agent, with different solubility and reactivity.
- Ytterbium(III) nitrate: Employed in various chemical reactions and as a precursor for other ytterbium compounds, with distinct properties and applications .
Ytterbium(III) bromide hydrate stands out due to its high solubility in water and compatibility with acidic environments, making it particularly useful in specific industrial and research applications.
Properties
CAS No. |
15163-03-8 |
|---|---|
Molecular Formula |
Br3H2OYb |
Molecular Weight |
430.77 g/mol |
IUPAC Name |
ytterbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
MXYLXTAFQDIBHN-UHFFFAOYSA-K |
SMILES |
O.Br[Yb](Br)Br |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


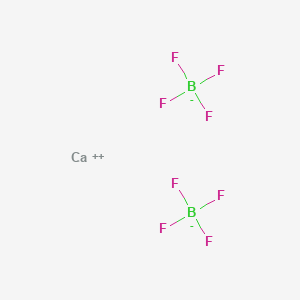
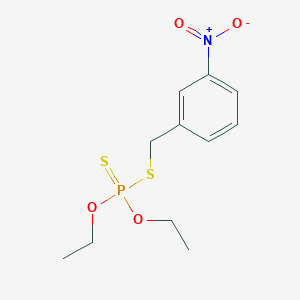

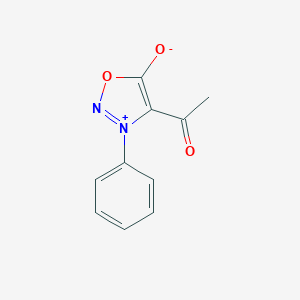
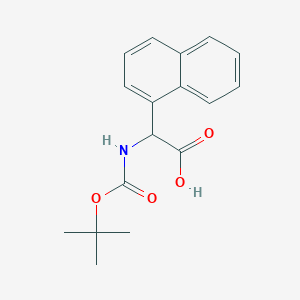
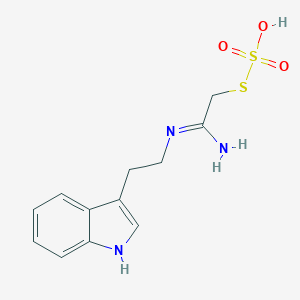
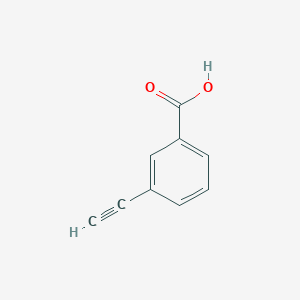
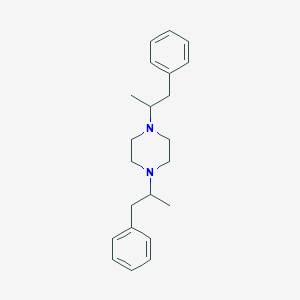
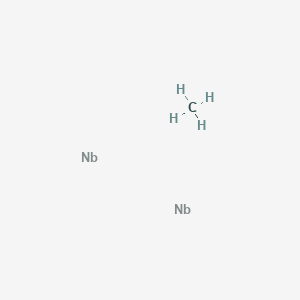
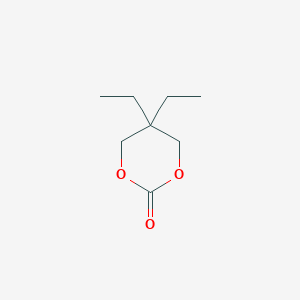
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
